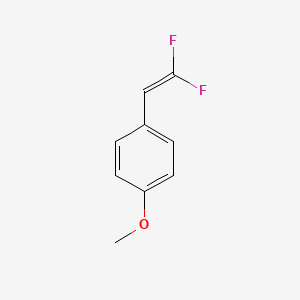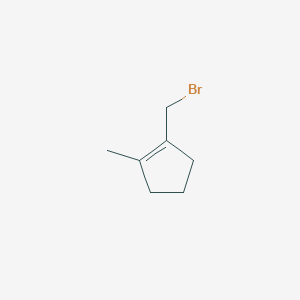
1-(Bromomethyl)-2-methylcyclopentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-2-methylcyclopentene is an organic compound characterized by a bromomethyl group attached to a methylcyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-methylcyclopentene can be synthesized through the bromination of 2-methylcyclopentene. The reaction typically involves the use of bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is carried out at room temperature, and the bromine adds to the double bond of the 2-methylcyclopentene, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2-methylcyclopentene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH⁻), amines (NH₂), or thiols (SH).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 2-methylcyclopentadiene.
Addition Reactions: The double bond in the cyclopentene ring can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH₃), or thiols in polar solvents.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Addition: Bromine (Br₂), hydrogen bromide (HBr), or other electrophiles in non-polar solvents.
Major Products:
Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile.
Elimination: Formation of 2-methylcyclopentadiene.
Addition: Formation of dibromo or bromoalkyl derivatives.
Scientific Research Applications
1-(Bromomethyl)-2-methylcyclopentene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmacologically active compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its reactivity and interactions with biological molecules.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-methylcyclopentene involves its reactivity as an electrophile due to the presence of the bromomethyl group. This group can undergo nucleophilic attack, leading to the formation of various substituted products. The double bond in the cyclopentene ring also allows for addition reactions, making the compound versatile in different chemical transformations.
Comparison with Similar Compounds
1-(Chloromethyl)-2-methylcyclopentene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-Methylcyclopentene: Lacks the bromomethyl group, making it less reactive in substitution reactions.
1-(Bromomethyl)cyclopentene: Similar but without the methyl group on the cyclopentene ring.
Uniqueness: 1-(Bromomethyl)-2-methylcyclopentene is unique due to the presence of both a bromomethyl group and a methyl group on the cyclopentene ring. This combination enhances its reactivity and makes it a valuable intermediate for various synthetic applications.
Properties
IUPAC Name |
1-(bromomethyl)-2-methylcyclopentene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c1-6-3-2-4-7(6)5-8/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMDLYDGPILRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450815 |
Source


|
| Record name | 1-(Bromomethyl)-2-methylcyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99439-91-5 |
Source


|
| Record name | 1-(Bromomethyl)-2-methylcyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
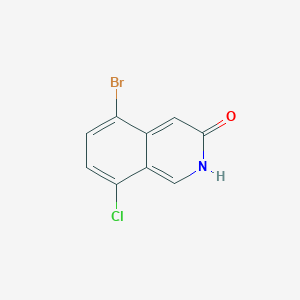
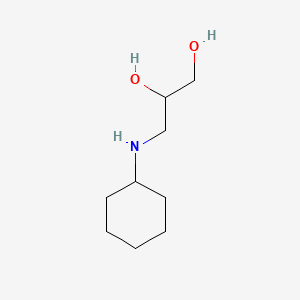
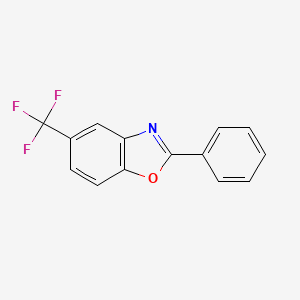
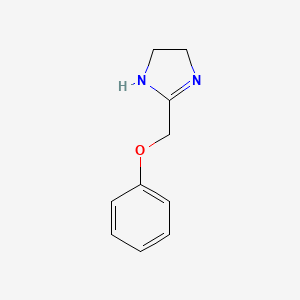
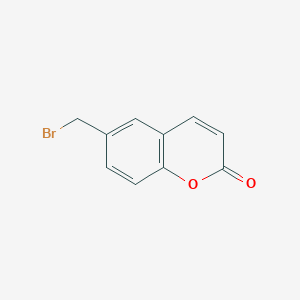

![Methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate](/img/structure/B6596637.png)
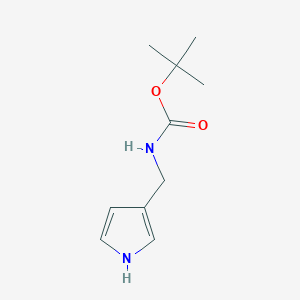
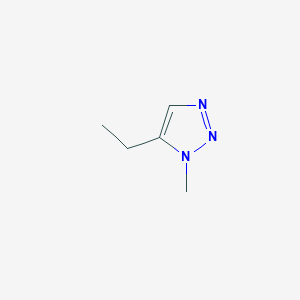
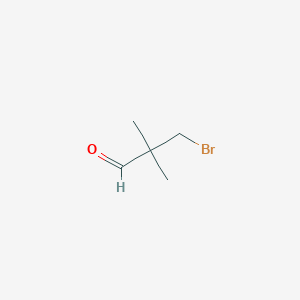
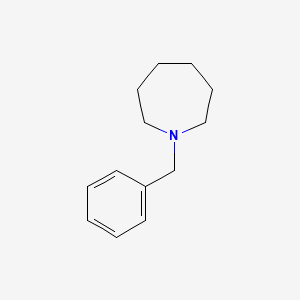
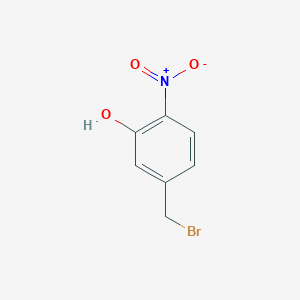
![3-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-methylpropanamide](/img/structure/B6596697.png)
